molecular formula C11H13NO4S B2573003 N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide CAS No. 2034251-23-3

N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide

Cat. No.: B2573003
CAS No.: 2034251-23-3
M. Wt: 255.29
InChI Key: DMVCXOBIWNEPQJ-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide: is an organic compound that features a bifuran moiety linked to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with ethanesulfonamide under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method utilizes microwave radiation to accelerate the reaction between 2,2’-bifuran-5-carboxaldehyde and ethanesulfonamide, resulting in efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted ethanesulfonamide derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.

    Materials Science: The compound’s unique structural properties make it suitable for use in the synthesis of advanced materials.

    Biological Studies: It is employed in studies investigating the interaction of bifuran-containing compounds with biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethanesulfonamide group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

    Ethanesulfonamide: A simpler analog that lacks the bifuran moiety.

    N-(2-Furylmethyl)ethanesulfonamide: Contains a single furan ring instead of a bifuran structure.

Uniqueness: N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets compared to simpler analogs .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-17(13,14)12-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7,12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCXOBIWNEPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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